1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide
Overview
Description
1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide is a chemical compound with the molecular formula C11H15NO2S and a molecular weight of 225.31 g/mol It is characterized by the presence of a methoxymethyl group attached to a phenyl ring, which is further connected to a sulfanyl group and an N,N-dimethylformamide moiety
Preparation Methods
The synthesis of 1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(methoxymethyl)phenyl thiol and N,N-dimethylformamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the formamide carbonyl carbon.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing the yield and purity of the final product.
Chemical Reactions Analysis
1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The methoxymethyl group can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides).
Scientific Research Applications
1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation or apoptosis, thereby exerting its effects at the cellular level.
Comparison with Similar Compounds
1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylformamide can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylacetamide and 1-{[4-(methoxymethyl)phenyl]sulfanyl}-N,N-dimethylpropionamide share structural similarities but differ in their acyl groups.
Properties
IUPAC Name |
S-[4-(methoxymethyl)phenyl] N,N-dimethylcarbamothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S/c1-12(2)11(13)15-10-6-4-9(5-7-10)8-14-3/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTGAPXRPRTQFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)SC1=CC=C(C=C1)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701160715 | |
Record name | Carbamothioic acid, N,N-dimethyl-, S-[4-(methoxymethyl)phenyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1354951-42-0 | |
Record name | Carbamothioic acid, N,N-dimethyl-, S-[4-(methoxymethyl)phenyl] ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1354951-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamothioic acid, N,N-dimethyl-, S-[4-(methoxymethyl)phenyl] ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701160715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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